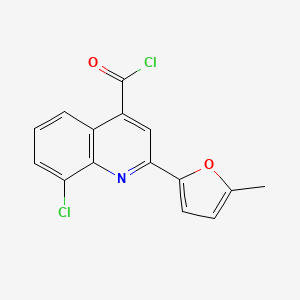

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONAMKIPWWEVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184189 | |

| Record name | 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-88-1 | |

| Record name | 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.15 g/mol. The compound features a chloro group at the 8th position, a 5-methyl-2-furyl group at the 2nd position, and a carbonyl chloride functional group at the 4th position. This unique structure contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. Research indicates that it may:

- Inhibit Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, which can lead to downstream effects on cellular pathways.

- Modulate Protein Functions : By binding to specific proteins, it may alter their functions, impacting processes such as cell signaling and metabolism.

- Exhibit Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit microbial growth, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 22.11 ± 13.3 | |

| Compound B | HCT116 (Colon Cancer) | 4.4 | |

| Compound C | Hep G2 (Liver Cancer) | 44.3 |

These findings suggest that derivatives of this compound could be explored for their anticancer potential.

Antimicrobial Activity

The compound's ability to inhibit microbial growth has been noted in various studies. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against bacterial and fungal strains.

Cardioprotective Effects

In cardiotoxicity models using doxorubicin-induced damage in H9c2 cardiomyocytes, certain quinoline derivatives exhibited protective effects by enhancing cell viability significantly when co-treated with doxorubicin. This suggests a potential role for this compound in cardioprotection.

Case Studies and Research Findings

- Study on Anticancer Effects : A recent study evaluated the cytotoxicity of various quinoline derivatives against different cancer cell lines. The results indicated that compounds with similar structural features maintained higher cell viability rates compared to untreated controls, suggesting their potential use in cancer therapy .

- Evaluation of Antimicrobial Properties : Research into related quinoline derivatives has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be effective in treating infections .

- Cardioprotective Studies : In vitro studies demonstrated that certain quinoline derivatives could mitigate doxorubicin-induced cardiotoxicity by improving cell survival rates significantly in cardiac cells .

Comparison with Similar Compounds

Structural and Electronic Differences

- Furan vs. Thiophene Substituents: The 5-methylfuran group in the target compound is less electron-withdrawing than thiophene due to oxygen’s lower electronegativity compared to sulfur. This may influence reactivity in nucleophilic acyl substitutions .

Aryl vs. Heteroaryl Substituents :

- 3-Methoxyphenyl derivatives (e.g., sc-337405) introduce steric bulk and electron-donating effects, which could slow reaction kinetics compared to planar heterocycles like furan .

- Chlorothiophene (CAS 1160254-07-8) enhances electrophilicity at the acyl chloride, favoring reactions with nucleophiles like amines or alcohols .

Preparation Methods

Classical Synthesis Approaches

a. Quinoline Core Construction

The foundational step in synthesizing 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves constructing the quinoline scaffold. Classical methods such as the Skraup and Doebner–von Miller reactions are often employed for this purpose:

- Skraup Reaction: Involves the condensation of aniline derivatives with glycerol and an oxidant under reflux, forming the quinoline nucleus. However, due to its violent exothermic nature, modifications are often made to improve safety and yield.

- Doebner–von Miller Reaction: Utilizes aniline and aldehydes like acrolein in acidic conditions, providing a route to substituted quinolines with various functional groups.

b. Incorporation of the 5-Methyl-2-furyl Group

The furyl moiety, specifically at the 2-position, can be introduced via Friedländer or Pfitzinger reactions, which involve the condensation of 2-aminobenzaldehyde derivatives with furfuryl ketones or related compounds. These reactions are typically catalyzed by acids or bases and can be optimized under microwave or conventional heating to improve yields.

The introduction of the chloro group at the 8-position is achieved through selective chlorination of the quinoline ring, often using reagents such as N-chlorosuccinimide (NCS) or Cl₂ under controlled conditions. This step is crucial for subsequent acylation reactions.

The carbonyl chloride functionality at the 4-position is typically synthesized via chlorination of the corresponding carboxylic acid or ester derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride . These reagents convert carboxylic acids or related derivatives into acyl chlorides efficiently.

Synthesis Pathway Summary

Green and Modern Approaches

Recent advances emphasize green chemistry protocols, such as:

- Microwave-assisted synthesis: Significantly reduces reaction times and improves yields, especially during condensation and chlorination steps.

- Solvent-free or aqueous media reactions: Minimize the use of hazardous solvents, aligning with eco-friendly practices.

- Catalyst-mediated processes: Use of ionic liquids or benign catalysts to enhance selectivity and reduce waste.

Research Findings and Data

Research indicates that optimizing reaction parameters—such as temperature, reagent equivalents, and reaction time—can significantly influence yield and purity:

- Microwave irradiation during condensation reactions accelerates ring formation, often doubling the yield compared to conventional heating.

- Selective chlorination at the 8-position can be achieved with high regioselectivity using NCS in acetic acid or dichloromethane at low temperatures.

- Acyl chloride formation from carboxylic acids proceeds efficiently with SOCl₂ under reflux, with yields exceeding 90% reported in literature.

Data Table: Summary of Preparation Methods

Q & A

Q. What analytical strategies confirm the presence of the 5-methylfuryl substituent?

- Methodological Answer :

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ = 334.04 for C₁₆H₁₀Cl₂NO₂).

- NOESY NMR : Detect spatial proximity between the furyl methyl group and quinoline protons.

- Elemental analysis : Validate %C, %H, and %N to rule out structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.